Erbium--ruthenium (1/2)
Description
Properties
CAS No. |
12133-13-0 |
|---|---|
Molecular Formula |
ErRu2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
erbium;ruthenium |
InChI |
InChI=1S/Er.2Ru |
InChI Key |
SATIFEGBDFKGEG-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Er] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium–ruthenium (1/2) can be achieved through several methods, including solid-state reactions and chemical vapor deposition. One common approach involves the direct reaction of erbium and ruthenium powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1000°C to ensure complete formation of the compound.
Industrial Production Methods
In industrial settings, the production of erbium–ruthenium (1/2) often involves advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. Additionally, the use of high-purity starting materials and controlled atmospheres helps to minimize contamination and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Erbium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the oxidation states of erbium and ruthenium, as well as the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Erbium–ruthenium (1/2) can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid. The oxidation process typically occurs at elevated temperatures and results in the formation of oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas or reducing agents like sodium borohydride. These reactions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield erbium oxide and ruthenium oxide, while reduction reactions can produce metallic erbium and ruthenium.
Scientific Research Applications
Erbium–ruthenium (1/2) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique properties make it an effective catalyst for promoting reaction rates and improving yields.
Biology: In biological research, erbium–ruthenium (1/2) is used in the development of imaging agents and biosensors. Its optical properties enable the detection and visualization of biological molecules and processes.
Medicine: The compound has potential applications in medical imaging and therapy. For example, it can be used in the development of contrast agents for magnetic resonance imaging (MRI) and targeted drug delivery systems.
Industry: In industrial applications, erbium–ruthenium (1/2) is used in the production of advanced materials, such as high-performance alloys and coatings. Its catalytic properties also make it valuable in the chemical and petrochemical industries.
Mechanism of Action
The mechanism by which erbium–ruthenium (1/2) exerts its effects is primarily related to its catalytic and optical properties. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact. This lowers the activation energy required for the reaction and increases the reaction rate.
In optical applications, the compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths. This property is exploited in the development of imaging agents and sensors, where the compound’s fluorescence can be used to detect and visualize target molecules.
Comparison with Similar Compounds
Structural Comparison with Isotypic RE₂RuMg₂ Compounds
Er₂RuMg₂ is part of a series of isotypic compounds RE₂RuMg₂ (RE = Dy, Ho, Er, Tm, Lu). While all members adopt the same Os₂Al₃-type structure (I4/mmm symmetry), lattice parameters vary slightly depending on the ionic radius of the rare-earth element. For example:
| Compound | Lattice Parameter $ a \, (\text{pm}) $ | Lattice Parameter $ c \, (\text{pm}) $ |
|---|---|---|
| Er₂RuMg₂ | 338.44(5) | 2029.4(4) |
| Dy₂RuMg₂ | Not reported | Not reported |
| Ho₂RuMg₂ | Not reported | Not reported |
The structural integrity across this series underscores the role of rare-earth ionic radii in fine-tuning unit cell dimensions while maintaining the i5 superstructure.
Thermal Behavior
Thermal stability and decomposition patterns of erbium-containing compounds often align with those of neighboring lanthanides. For instance:
- Erbium , dysprosium , holmium , and yttrium compounds exhibit nearly identical thermogravimetric (TG) and differential thermal analysis (DTA) profiles, suggesting analogous decomposition pathways .
- In contrast, thulium , ytterbium , and lutetium compounds display distinct TG-DTA patterns due to differences in ionic radii and electronic configurations .
| Compound Group | Thermal Behavior Similarity |
|---|---|
| Dy, Ho, Er, Y | High similarity |
| Tm, Yb, Lu | Distinct patterns |
Table 2: Thermal behavior grouping of lanthanide compounds .
Electrochemical Properties
Erbium-ruthenium alloys, such as Ru₂Er , demonstrate unique electrochemical behavior. In studies on sodium peroxoborate synthesis:
- Ru₂Er anodes exhibit irreversible electrooxidation kinetics, with polarization dependent on alloy composition and iron triad additives (e.g., Fe, Co, Ni) .
- Comparatively, platinum electrodes show lower diffusion polarization under similar conditions .
| Electrode Material | Polarization Characteristics |
|---|---|
| Ru₂Er alloy | High diffusion polarization |
| Pt | Lower polarization |
Table 3: Electrochemical performance of Ru₂Er vs. platinum .
Q & A
Q. What are the optimal synthesis methods for Erbium-Ruthenium (1/2) compounds to ensure phase purity?
- Methodological Answer : To achieve phase purity, utilize solid-state synthesis under inert atmospheres (e.g., argon) with stoichiometric ratios of Er and Ru. Post-synthesis annealing at controlled temperatures (e.g., 800–1000°C) can mitigate impurity phases. Characterize intermediates using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry . For reproducibility, document thermal gradients and quenching rates, adhering to guidelines for experimental transparency .
Q. How can researchers characterize the crystal structure of Erbium-Ruthenium (1/2) compounds effectively?
- Methodological Answer : Combine XRD for bulk crystallography with high-resolution transmission electron microscopy (HR-TEM) to resolve local atomic arrangements. Neutron diffraction is recommended for magnetic structure elucidation due to Er’s high neutron absorption cross-section. Ensure data reproducibility by cross-validating with synchrotron-based techniques and referencing established protocols for crystallographic refinement .
Q. What spectroscopic techniques are suitable for analyzing the electronic properties of Erbium-Ruthenium (1/2) alloys?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) are critical for valence band and core-level analysis. For bulk electronic behavior, employ resistivity measurements under varying temperatures (4–300 K) and magnetic fields. Cross-reference data with density functional theory (DFT) simulations to reconcile experimental and theoretical results .
Advanced Research Questions
Q. How do discrepancies in magnetic property measurements of Erbium-Ruthenium (1/2) compounds arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from sample-dependent factors (e.g., oxygen contamination, grain boundaries). Design experiments with in-situ magnetic measurements under ultra-high vacuum to minimize extrinsic effects. Use statistical error analysis (e.g., Monte Carlo simulations) to quantify uncertainty in hysteresis loops and susceptibility data. Peer consultation and replication studies are essential to validate findings .
Q. What theoretical frameworks best predict the anomalous thermal conductivity of Erbium-Ruthenium (1/2) intermetallics?
- Methodological Answer : Combine DFT with Boltzmann transport equations to model phonon and electron contributions. Incorporate spin-orbit coupling (SOC) corrections for Er’s 4f electrons, which dominate low-temperature thermal behavior. Validate models using experimental data from time-domain thermoreflectance (TDTR) measurements, ensuring alignment between predicted and observed lattice dynamics .
Q. How can researchers address contradictions between computational predictions and experimental bandgap measurements in Erbium-Ruthenium (1/2) systems?
- Methodological Answer : Apply hybrid functionals (e.g., HSE06) in DFT to improve bandgap accuracy. Experimentally, use spectroscopic ellipsometry and scanning tunneling spectroscopy (STS) for direct bandgap quantification. Systematically compare results across multiple synthesis batches to isolate sample quality effects. Transparent reporting of computational parameters (e.g., k-point grids, convergence criteria) is critical for reproducibility .
Methodological Frameworks for Research Design
How to formulate a FINER-compliant research question for studying Erbium-Ruthenium (1/2) phase transitions?
- Answer : Apply the FINER criteria :
- Feasible : Ensure access to high-temperature furnaces and in-situ XRD.
- Interesting : Link phase transitions to emergent magnetic or topological properties.
- Novel : Investigate unexplored pressure-dependent phase diagrams.
- Ethical : Adhere to safe handling protocols for rare-earth materials.
- Relevant : Align with advancements in quantum materials research.
This framework ensures alignment with rigorous scientific inquiry .
Q. What experimental design principles mitigate reproducibility challenges in Erbium-Ruthenium (1/2) research?
- Answer : Follow PICO (Population, Intervention, Comparison, Outcome):
- Population : Erbium-Ruthenium (1/2) polycrystalline samples.
- Intervention : High-pressure annealing (e.g., 5 GPa).
- Comparison : Ambient-pressure synthesized controls.
- Outcome : Quantify phase stability via differential thermal analysis (DTA).
Document all variables (e.g., pressure calibration, cooling rates) to enable replication .
Data Management and Reproducibility
Q. How to ensure long-term usability of experimental datasets for Erbium-Ruthenium (1/2) studies?
- Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Findable : Assign DOIs to datasets via repositories like Zenodo.
- Accessible : Share raw XRD files and computational inputs/outputs in open formats (e.g., .CIF, .POSCAR).
- Interoperable : Use standardized metadata templates (e.g., Crystallographic Information Framework).
- Reusable : Publish detailed synthesis protocols in supplementary materials .
Q. What statistical methods are recommended for analyzing contradictory property data in Erbium-Ruthenium (1/2) systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
